molecular formula C10H12O3S B13957477 2-(2-Butenylsulfonyl)phenol CAS No. 31591-97-6

2-(2-Butenylsulfonyl)phenol

Cat. No.: B13957477
CAS No.: 31591-97-6
M. Wt: 212.27 g/mol
InChI Key: AXNPYJGCJSEGFF-UHFFFAOYSA-N
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Description

2-(2-Butenylsulfonyl)phenol is a phenolic compound featuring a sulfonyl group (-SO₂-) attached to a 2-butenyl chain at the ortho position of the phenol ring.

Properties

CAS No.

31591-97-6

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-but-2-enylsulfonylphenol

InChI

InChI=1S/C10H12O3S/c1-2-3-8-14(12,13)10-7-5-4-6-9(10)11/h2-7,11H,8H2,1H3

InChI Key

AXNPYJGCJSEGFF-UHFFFAOYSA-N

Canonical SMILES

CC=CCS(=O)(=O)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butenylsulfonyl)phenol typically involves the reaction of phenol with butenylsulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butenylsulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and Fremy’s salt.

    Reduction: Reducing agents such as sodium borohydride and tin(II) chloride are used.

    Substitution: Electrophilic reagents such as bromine, nitric acid, and sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Brominated, nitrated, or sulfonated derivatives of the phenol

Scientific Research Applications

2-(2-Butenylsulfonyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Butenylsulfonyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in redox reactions, acting as an antioxidant. Additionally, the sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The sulfonyl group (-SO₂-) is a key functional group in 2-(2-Butenylsulfonyl)phenol, enhancing the acidity of the phenolic -OH group through electron withdrawal. Below is a comparison with similar sulfonyl- and phenol-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Functional Groups Key Properties/Applications References
This compound C₁₀H₁₂O₃S 212.26 2-Butenylsulfonyl Phenol, sulfonyl, alkene Potential reactivity at alkene site N/A
2-(Methylsulfonyl)phenol C₇H₈O₃S 172.20 Methylsulfonyl Phenol, sulfonyl High acidity due to -SO₂- group
4-(Ethylsulfonyl)benzeneboronic acid C₈H₁₁BO₄S 230.05 Ethylsulfonyl, boronic Sulfonyl, boronic acid Suzuki-Miyaura cross-coupling reagent
o-Phenylphenol C₁₂H₁₀O 170.21 Phenyl Phenol Antimicrobial agent; m.p. ~358–360 K
(E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol C₁₁H₁₆N₂O₂ 208.26 Schiff base, hydroxyethylamino Phenol, imine, -OH Transition metal ligand; forms H-bonded layers
Key Observations:

Acidity: Sulfonyl-substituted phenols (e.g., 2-(Methylsulfonyl)phenol) exhibit higher acidity than simple phenols (e.g., o-Phenylphenol) due to the electron-withdrawing -SO₂- group .

Coordination Chemistry: Schiff base ligands like (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol demonstrate how phenol derivatives can act as polydentate ligands for transition metals (e.g., Cu(II), V(IV)) .

Crystallographic and Hydrogen-Bonding Behavior

Sulfonylphenols and related compounds often exhibit distinct crystal packing due to hydrogen-bonding interactions:

  • (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol: Forms intramolecular O–H⋯N hydrogen bonds and intermolecular N–H⋯O and C–H⋯O interactions, creating 2D hydrogen-bonded layers parallel to the ab-plane .
  • 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol: Features aromatic stacking and hydrogen bonding involving nitro and hydroxyl groups, relevant to materials science applications .

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